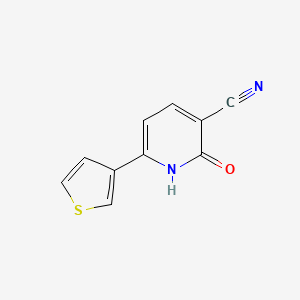
2-(2-Aminothiazol-4-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminothiazol-4-yl)acetaldehyde is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)acetaldehyde typically involves the reaction of 2-aminothiazole with an appropriate aldehyde. One common method is the condensation reaction between 2-aminothiazole and acetaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminothiazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(2-Aminothiazol-4-yl)acetic acid.
Reduction: 2-(2-Aminothiazol-4-yl)ethanol.
Substitution: Various N-substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a versatile intermediate in the synthesis of heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The biological activity of 2-(2-Aminothiazol-4-yl)acetaldehyde is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog without the aldehyde group.
2-(2-Aminothiazol-4-yl)acetic acid: An oxidized form of 2-(2-Aminothiazol-4-yl)acetaldehyde.
2-(2-Aminothiazol-4-yl)ethanol: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and an amino group on the thiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H6N2OS |
|---|---|
Poids moléculaire |
142.18 g/mol |
Nom IUPAC |
2-(2-amino-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H6N2OS/c6-5-7-4(1-2-8)3-9-5/h2-3H,1H2,(H2,6,7) |
Clé InChI |
VTACIMGIQOONMC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)




![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)






![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B14916336.png)
